molecular formula C17H21NO4 B6348423 4-Benzoyl-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326808-89-2

4-Benzoyl-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No. B6348423
CAS RN: 1326808-89-2
M. Wt: 303.35 g/mol
InChI Key: XONZPSGRXBBZBF-UHFFFAOYSA-N
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Description

4-Benzoyl-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (BMODCA) is a novel compound with a unique structure and diverse applications in scientific research. It is an organosulfur compound derived from benzoyl chloride and 8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, and it is believed to be involved in a variety of biochemical and physiological processes.

Scientific Research Applications

4-Benzoyl-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is widely used in scientific research due to its unique structure and diverse applications. It has been used in studies of enzyme inhibition, protein-protein interactions, enzyme kinetics, and cell signaling. It has also been used in studies of drug metabolism and pharmacokinetics, as well as in studies of the structure and function of proteins, nucleic acids, and other macromolecules.

Mechanism of Action

The mechanism of action of 4-Benzoyl-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is not yet fully understood. However, it is believed to interact with proteins and enzymes in a variety of ways. It is thought to inhibit the activity of enzymes, disrupt protein-protein interactions, and interfere with cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Benzoyl-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid are not yet fully understood. However, it is believed to have anti-inflammatory, antioxidant, and anti-cancer effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of pro-inflammatory cytokines, and it has been shown to reduce the expression of genes involved in cancer cell growth and metastasis.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Benzoyl-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid in lab experiments include its availability, low cost, and ease of synthesis. Additionally, it is a stable compound that does not easily degrade, making it a good choice for long-term experiments. The main limitation of using 4-Benzoyl-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid in lab experiments is that its mechanism of action is not yet fully understood, so it is difficult to predict the exact results of experiments using this compound.

Future Directions

There are a number of potential future directions for research involving 4-Benzoyl-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid. These include further exploration of its mechanism of action, studying its effects on other biochemical and physiological processes, and exploring its potential as a therapeutic agent. Additionally, further research could be done on the synthesis of 4-Benzoyl-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, as well as its use in drug metabolism and pharmacokinetics studies.

Synthesis Methods

4-Benzoyl-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can be synthesized by reacting benzoyl chloride with 8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid in an aqueous solution. The reaction is carried out at room temperature and requires an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction is typically complete within two hours and the resulting product is a white solid.

properties

IUPAC Name

4-benzoyl-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-12-7-9-17(10-8-12)18(14(11-22-17)16(20)21)15(19)13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONZPSGRXBBZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzoyl-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

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